molecular formula C30H41CrO6 B1498599 Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)- CAS No. 72869-85-3

Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-

Cat. No. B1498599
CAS RN: 72869-85-3
M. Wt: 549.6 g/mol
InChI Key: RLEKOSNXOUWDLK-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)- is a useful research compound. Its molecular formula is C30H41CrO6 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
The exact mass of the compound Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72869-85-3

Product Name

Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-

Molecular Formula

C30H41CrO6

Molecular Weight

549.6 g/mol

IUPAC Name

chromium(3+);3,5-ditert-butyl-2-oxidobenzoate;hydron

InChI

InChI=1S/2C15H22O3.Cr/c2*1-14(2,3)9-7-10(13(17)18)12(16)11(8-9)15(4,5)6;/h2*7-8,16H,1-6H3,(H,17,18);/q;;+3/p-3

InChI Key

RLEKOSNXOUWDLK-UHFFFAOYSA-K

SMILES

[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3]

Canonical SMILES

[H+].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C(=O)[O-].[Cr+3]

Other CAS RN

72869-85-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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